4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole
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Overview
Description
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 4-position and a pyridin-4-yl group at the 2-position of the indoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, 2-bromo-4-methylpyridine, and indoline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloroaniline with 2-bromo-4-methylpyridine under basic conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Cyclization: The intermediate is then subjected to cyclization to form the indoline ring. This step typically involves heating the intermediate in the presence of a suitable solvent such as toluene or xylene.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of dihydroindoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides. This reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Indoline derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions. Its unique structure allows for the investigation of specific binding sites and mechanisms of action.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7-position.
7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chlorine atom at the 4-position.
4-Chloro-7-methylindoline: Lacks the pyridin-4-yl group at the 2-position.
Uniqueness
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of both the chlorine atom and the pyridin-4-yl group, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances the compound’s reactivity in chemical synthesis.
Properties
CAS No. |
594820-96-9 |
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Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-2-3-12(15)11-8-13(17-14(9)11)10-4-6-16-7-5-10/h2-7,13,17H,8H2,1H3 |
InChI Key |
UWSQLPIMYGFBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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